molecular formula C14H20N2O5S B8617513 (Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate CAS No. 27726-32-5

(Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate

Cat. No.: B8617513
CAS No.: 27726-32-5
M. Wt: 328.39 g/mol
InChI Key: WYCUHWBZAWSQBN-UHFFFAOYSA-N
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Description

(Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate is a useful research compound. Its molecular formula is C14H20N2O5S and its molecular weight is 328.39 g/mol. The purity is usually 95%.
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Properties

CAS No.

27726-32-5

Molecular Formula

C14H20N2O5S

Molecular Weight

328.39 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl 7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C14H20N2O5S/c1-7-5-22-11-8(15)10(17)16(11)9(7)12(18)20-6-21-13(19)14(2,3)4/h8,11H,5-6,15H2,1-4H3

InChI Key

WYCUHWBZAWSQBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(C(C2=O)N)SC1)C(=O)OCOC(=O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

When the procedure of Example 8 appropriate amounts of 3-methyl-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid and chloromethylpivalate are substituted respectively for 3-[(acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid and chloromethylpropionate, 3-methyl-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid pivalyloxymethyl ester is obtained.
Name
3-methyl-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Name
3-[(acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods II

Procedure details

To 35 ml of dimethylformamide is added 7.5 g of the sodium salt of 7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid and the solution is stirred at room teemperature for about 30 minutes after which 8 ml of chloromethylpivalate is added. Stirring is continued at room temperature for about 3 hours. The mixture is diluted with ethylacetate and washed with water. The organic layer is separated, evaporated to dryness, and the residue is recrystallized from ethylacetate to give 7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid pivalyloxymethyl ester.
Quantity
35 mL
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reactant
Reaction Step One
Quantity
7.5 g
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reactant
Reaction Step One
Name
7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
8 mL
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Reaction Step Two
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0 (± 1) mol
Type
solvent
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